molecular formula C5H8N4O2S B12937637 Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate CAS No. 51863-05-9

Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate

Cat. No.: B12937637
CAS No.: 51863-05-9
M. Wt: 188.21 g/mol
InChI Key: JGWFDLHETSWYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with 3-amino-1,2,4-thiadiazole. One common method involves the use of hydrazinecarbothioamide as a starting material, which reacts with ethyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Alkylated or acylated thiadiazole derivatives.

Scientific Research Applications

Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate can be compared with other thiadiazole derivatives:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

51863-05-9

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

ethyl N-(3-amino-1,2,4-thiadiazol-5-yl)carbamate

InChI

InChI=1S/C5H8N4O2S/c1-2-11-5(10)8-4-7-3(6)9-12-4/h2H2,1H3,(H3,6,7,8,9,10)

InChI Key

JGWFDLHETSWYQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=NS1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.